![molecular formula C17H15F3N2O3 B2584560 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone CAS No. 2380182-47-6](/img/structure/B2584560.png)
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC).
Wirkmechanismus
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone selectively inhibits mutant forms of EGFR, including the T790M mutation, which is responsible for acquired resistance to first-generation EGFR TKIs. The drug binds to the ATP-binding pocket of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of tumor cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone has been shown to have minimal toxicity and fewer side effects compared to other TKIs. The drug has a half-life of approximately 48 hours and is metabolized by the liver. The most common side effects of 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone include diarrhea, rash, and nausea. The drug has also been associated with interstitial lung disease, which is a rare but potentially serious side effect.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone has several advantages for lab experiments. The drug has been extensively studied in preclinical and clinical trials, making it a well-characterized compound. Furthermore, the drug has a specific target (mutant EGFR), which makes it a useful tool for studying EGFR signaling pathways. However, the drug is expensive and may not be readily available to all researchers. Additionally, the drug has a narrow therapeutic window, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone. One area of interest is the development of combination therapies that can enhance the efficacy of the drug. Another area of interest is the identification of biomarkers that can predict response to the drug. Furthermore, there is a need for further studies on the long-term safety and efficacy of the drug. Finally, there is a need for studies that explore the potential use of 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone in other types of cancer.
Synthesemethoden
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone was synthesized by AstraZeneca Pharmaceuticals. The synthesis method involves the reaction of 4-(dimethylamino)phenol with 2-(trifluoromethyl)pyridine-4-boronic acid to obtain 4-(dimethylamino)phenyl)(2-(trifluoromethyl)pyridin-4-yl)methanone. This intermediate is then reacted with (3-chloropropyl)triethoxysilane to obtain 2-(3-(2-(trifluoromethyl)pyridin-4-yloxy)azetidin-1-yl)-4-(dimethylamino)phenyl)methanone. Finally, this intermediate is reacted with phenol to obtain 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone has been extensively studied in preclinical and clinical trials. It has been shown to be effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs. The drug has also been shown to have minimal toxicity and fewer side effects compared to other TKIs. Furthermore, 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone has demonstrated efficacy against central nervous system metastases, which is a common occurrence in patients with NSCLC.
Eigenschaften
IUPAC Name |
2-phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)15-8-13(6-7-21-15)25-14-9-22(10-14)16(23)11-24-12-4-2-1-3-5-12/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYORXSBATFGHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.